3-Methoxyphenylhydrazine hydrochloride
Overview
Description
3-Methoxyphenylhydrazine hydrochloride is an organic compound with the molecular formula C7H11ClN2O. This compound has been studied for its potential use in the development of pharmaceuticals and agrochemicals .
Preparation Methods
The preparation of 3-Methoxyphenylhydrazine hydrochloride typically involves the following steps:
Dissolving 3-methoxy bromobenzene in dichloromethane: to obtain a first solution.
Adding a hydrazine hydrate solution and NaOH into water: , then adding iodide salt, and stirring for dissolving to obtain a second solution.
Mixing the first solution and the second solution: , heating to react under ultrasonic stirring, then cooling to below 10°C, and carrying out phase separation and washing to obtain a dichloromethane solution of 3-methoxyphenylhydrazine.
Introducing hydrogen chloride gas into the dichloromethane solution: of the 3-methoxyphenylhydrazine to obtain this compound precipitate, and then filtering and drying to obtain the final product.
Chemical Reactions Analysis
3-Methoxyphenylhydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azobenzenes.
Reduction: It can be reduced to form aniline derivatives.
Substitution: It can undergo substitution reactions where the methoxy group is replaced by other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Methoxyphenylhydrazine hydrochloride has a wide range of scientific research applications:
Medicine: It is used in the synthesis of various pharmaceutical compounds.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxyphenylhydrazine hydrochloride involves its interaction with various molecular targets and pathways. It acts as a hydrazine derivative, which can interact with enzymes and other proteins in the body, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-Methoxyphenylhydrazine hydrochloride can be compared with other similar compounds such as:
4-Methoxyphenylhydrazine hydrochloride: Similar in structure but with the methoxy group at the para position.
Phenylhydrazine hydrochloride: Lacks the methoxy group, making it less versatile in certain synthetic applications.
3-Methoxyphenylhydrazine: The free base form of the compound without the hydrochloride salt.
The uniqueness of this compound lies in its ability to introduce both methoxy and hydrazine moieties into molecules, making it a valuable reagent in organic synthesis .
Properties
CAS No. |
39232-91-2 |
---|---|
Molecular Formula |
C7H11ClN2O |
Molecular Weight |
174.63 g/mol |
IUPAC Name |
hydron;(3-methoxyphenyl)hydrazine;chloride |
InChI |
InChI=1S/C7H10N2O.ClH/c1-10-7-4-2-3-6(5-7)9-8;/h2-5,9H,8H2,1H3;1H |
InChI Key |
GMXFZBZOVZOYNQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NN.Cl |
Canonical SMILES |
[H+].COC1=CC=CC(=C1)NN.[Cl-] |
Key on ui other cas no. |
39232-91-2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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